
2-碘-1,4-苯醌
描述
2-Iodo-1,4-benzoquinone is a useful research compound. Its molecular formula is C6H3IO2 and its molecular weight is 233.99 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Iodo-1,4-benzoquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Iodo-1,4-benzoquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-1,4-benzoquinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 饮用水消毒副产物
研究发现碘代卤代苯醌,包括 2-碘-1,4-苯醌的衍生物,是饮用水中新的消毒副产物。这些化合物(例如 2,6-二碘-1,4-苯醌)在氯胺化过程中形成,并已对其细胞毒性进行了评估。它们在水处理过程中的不稳定性和分解途径也已得到探索 (Hu et al., 2020)。
2. 抗菌特性
对 1,4-苯醌衍生物(包括与 2-碘-1,4-苯醌相关的衍生物)的研究表明具有抗菌活性。这些化合物,特别是 2-芳基-3,5-二甲氧基-1,4-苯醌衍生物,对革兰氏阳性菌和革兰氏阴性菌均有效,表明有潜力作为抗菌剂开发 (Lana et al., 2006)。
3. 在 DNA 损伤和癌症研究中的作用
与 2-碘-1,4-苯醌密切相关的 1,4-苯醌已被确定为拓扑异构酶 II 毒物,这表明它与 DNA 损伤机制和特定白血病的潜在引发有关。这种理解对于癌症研究和了解苯及其代谢产物的致癌特性至关重要 (Lindsey et al., 2004)。
4. 教育中的高价碘化学
取代的 1,4-苯醌(包括 2-碘-1,4-苯醌)的合成已被用于向本科生介绍高价碘化学。这种方法有助于理解环境友好型化学和生物重要化合物的合成 (Peng et al., 2019)。
5. 生物活性及药理潜力
与 2-碘-1,4-苯醌相关的 2-氨基-1,4-苯醌衍生物已显示出抑制人 5-脂氧合酶和抗增殖作用,表明有潜力用于治疗与 5-脂氧合酶活性升高和某些类型的癌症相关的疾病 (Poeckel et al., 2006)。
6. 海洋生物中的化学防御
1,4-苯醌结构(类似于 2-碘-1,4-苯醌)是海绵中化合物的常见特征,并已显示出广泛的生物活性,包括细胞毒性和抗增殖特性,这对于开发新的抗肿瘤剂很有价值 (Gordaliza, 2010)。
作用机制
Target of Action
2-Iodo-1,4-benzoquinone, a derivative of 1,4-benzoquinone, primarily targets cellular reductases . These enzymes, including microsomal NADPH cytochrome P450 reductase (P450R), microsomal NADH cytochrome b5 reductase (b5R), and mitochondrial NADH ubiquinone oxidoreductase, play a crucial role in the electron transport chain .
Mode of Action
The compound interacts with its targets through redox reactions. Quinones, including 2-Iodo-1,4-benzoquinone, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They can undergo one or two electron reduction by cellular reductases, leading to the corresponding semiquinones or hydroquinones .
Biochemical Pathways
The redox reactions involving 2-Iodo-1,4-benzoquinone affect various biochemical pathways. As electron carriers, quinones play a role in photosynthesis . The one-electron reduction of quinones can be catalyzed by a number of enzymes, influencing the electron transport chain and ATP production .
Pharmacokinetics
Quinones, in general, are known to exhibit nucleophilic reactivity under certain conditions . This suggests that they may have good bioavailability and can interact effectively with their targets in the body.
Result of Action
The interaction of 2-Iodo-1,4-benzoquinone with its targets results in the formation of semiquinones or hydroquinones . These products can stimulate oxidative stress or effect alkylation of cellular nucleophiles . This can lead to cytotoxic effects, making quinones potential anti-tumor, anti-malarial, or leishmanicidal agents .
Action Environment
The action, efficacy, and stability of 2-Iodo-1,4-benzoquinone can be influenced by various environmental factors. For instance, the presence of oxygen radicals can lead to the formation of hydroquinone, a potential transformation pathway of 1,4-benzoquinone in atmospheric aqueous environments . Additionally, the reaction environment, such as the presence of dry nitrogen or argon, can influence the reactivity of 2-Iodo-1,4-benzoquinone .
安全和危害
生化分析
Biochemical Properties
2-Iodo-1,4-benzoquinone participates in various biochemical reactions due to its redox-active nature. It can undergo reduction to form hydroquinone derivatives, which are crucial in electron transport chains. This compound interacts with enzymes such as NAD(P)H:quinone oxidoreductase, which catalyzes the two-electron reduction of quinones to hydroquinones. Additionally, 2-Iodo-1,4-benzoquinone can form covalent bonds with thiol groups in proteins, affecting their function and stability .
Cellular Effects
2-Iodo-1,4-benzoquinone influences several cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to the activation of signaling pathways such as the MAPK and NF-κB pathways. These pathways regulate gene expression related to inflammation, apoptosis, and cell survival. Furthermore, 2-Iodo-1,4-benzoquinone affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Iodo-1,4-benzoquinone exerts its effects through redox cycling and covalent modification of biomolecules. It can accept electrons from NAD(P)H, forming semiquinone radicals that react with molecular oxygen to produce ROS. These ROS can damage cellular components, including lipids, proteins, and DNA. Additionally, 2-Iodo-1,4-benzoquinone can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-1,4-benzoquinone can vary over time. The compound is relatively stable under ambient conditions but can degrade upon prolonged exposure to light and air. In vitro studies have shown that its effects on cellular function can persist for several hours, with long-term exposure leading to sustained oxidative stress and potential cell death .
Dosage Effects in Animal Models
The effects of 2-Iodo-1,4-benzoquinone in animal models are dose-dependent. At low doses, it can induce mild oxidative stress and activate protective cellular responses. At high doses, it can cause significant toxicity, including liver and kidney damage, due to excessive ROS production and oxidative damage to cellular components .
Metabolic Pathways
2-Iodo-1,4-benzoquinone is involved in metabolic pathways related to redox reactions. It can be reduced to hydroquinone derivatives by enzymes such as NAD(P)H:quinone oxidoreductase. These hydroquinones can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells, 2-Iodo-1,4-benzoquinone can be transported and distributed through passive diffusion and active transport mechanisms. It can interact with cellular transporters and binding proteins, influencing its localization and accumulation in specific tissues. The compound’s lipophilic nature allows it to cross cell membranes easily, affecting intracellular compartments .
Subcellular Localization
2-Iodo-1,4-benzoquinone can localize to various subcellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus. Its activity and function can be influenced by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific organelles. The compound’s presence in the mitochondria can disrupt electron transport and induce mitochondrial dysfunction .
属性
IUPAC Name |
2-iodocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJVYLVTPMHYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192702 | |
| Record name | p-Benzoquinone, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3958-83-6 | |
| Record name | p-Benzoquinone, 2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzoquinone, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-1,4-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)
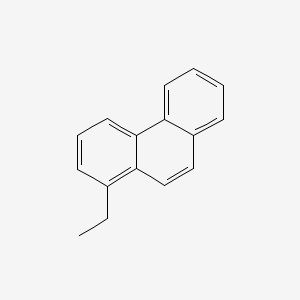
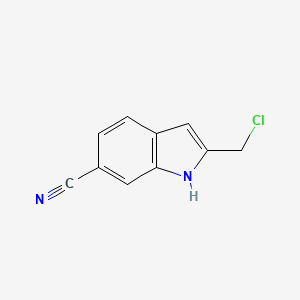
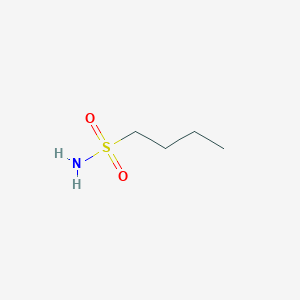
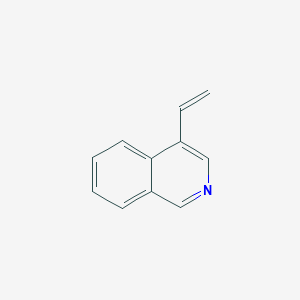

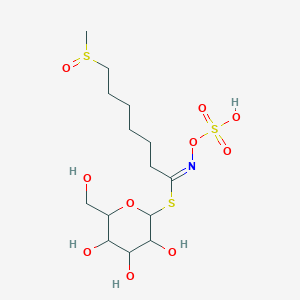
![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)
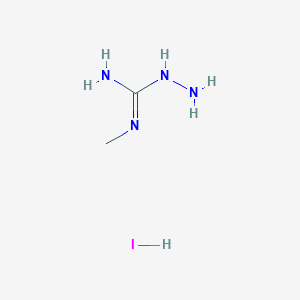
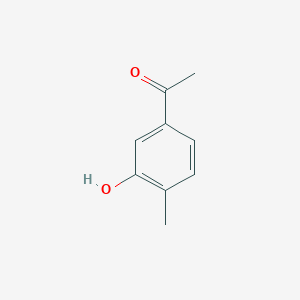
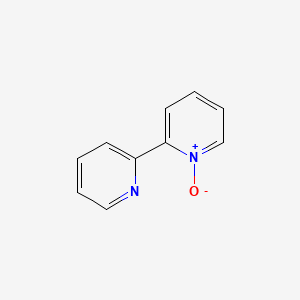
![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)


